4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 2-aminothiazole and various substituted benzaldehydes. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-Methylpropyl)phenyl]propanoic Acid: A non-steroidal anti-inflammatory drug (NSAID) with similar structural features.
Thiazole Derivatives: Various thiazole derivatives with diverse biological activities, such as antimicrobial and anticancer properties.
Uniqueness
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to its specific combination of functional groups and its potential for a wide range of applications. Its structural features allow it to interact with various molecular targets, making it a versatile compound for scientific research .
Properties
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS.BrH/c1-18(2)16-19-8-10-20(11-9-19)24-17-29-25(27-24)26-21-12-14-23(15-13-21)28-22-6-4-3-5-7-22;/h3-15,17-18H,16H2,1-2H3,(H,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOIBAWTUGFEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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